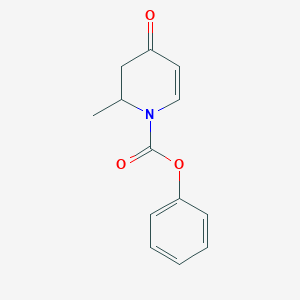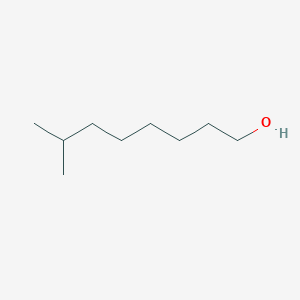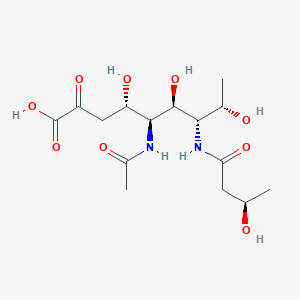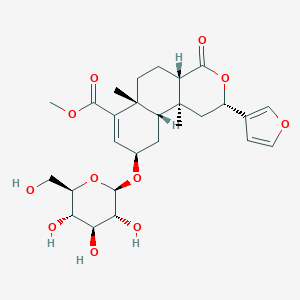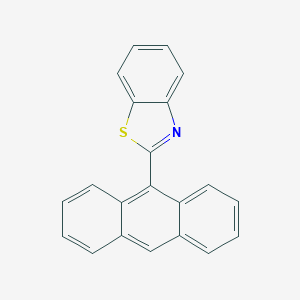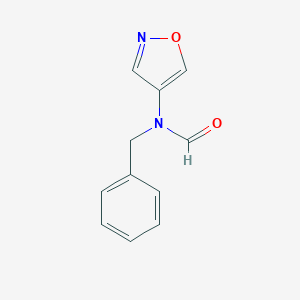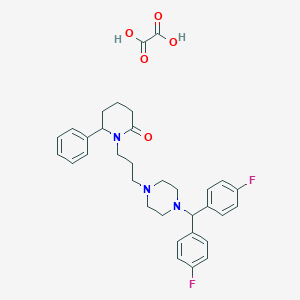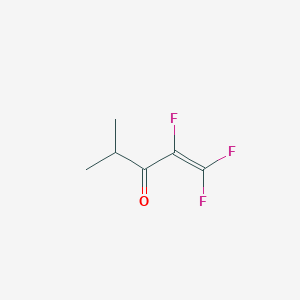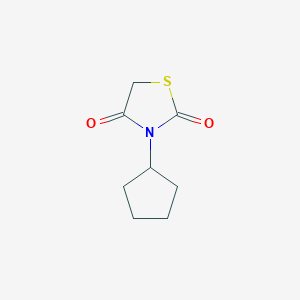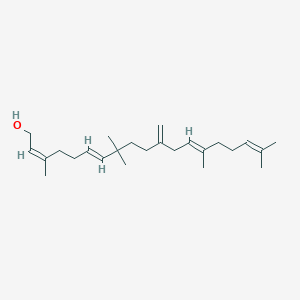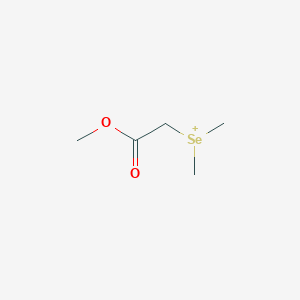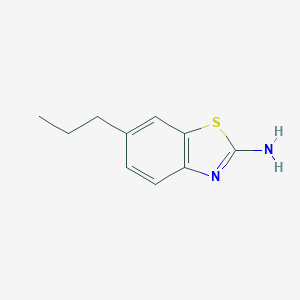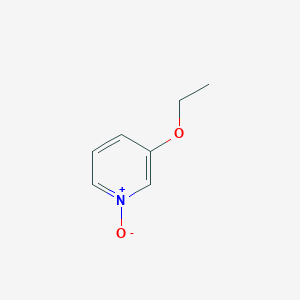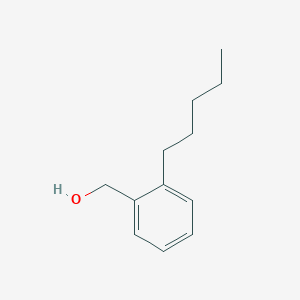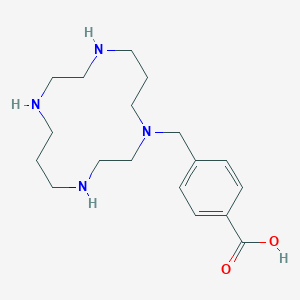
4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid
Vue d'ensemble
Description
“4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid” is a chemical compound . It is also known by its synonyms CPTA, 4 HCl; PlerixaforImpurity23TetraHCl; Benzoic acid, 4-(1,4,8,11-tetraazacyclotetradec-1-ylmethyl)-;4-((1,4,8,11-Tetraazacyclotetradecan-1-yl)methyl)benzoic acid .
Molecular Structure Analysis
The molecular formula of this compound is C18H30N4O2 . The molecular weight is approximately 334.46 g/mol .
Physical And Chemical Properties Analysis
The compound has a density of approximately 1.1±0.1 g/cm³ . Its boiling point is around 521.5±50.0 °C at 760 mmHg . The vapour pressure is approximately 0.0±1.4 mmHg at 25°C . The compound has an enthalpy of vaporization of about 83.7±3.0 kJ/mol . The flash point is around 269.2±30.1 °C . The index of refraction is approximately 1.514 . The molar refractivity is about 95.8±0.3 cm³ . The compound has 6 H bond acceptors, 4 H bond donors, and 3 freely rotating bonds . The polar surface area is approximately 77 Ų . The polarizability is about 38.0±0.5 10^-24 cm³ . The surface tension is approximately 37.2±3.0 dyne/cm . The molar volume is about 318.4±3.0 cm³ .
Applications De Recherche Scientifique
Application in Biochemistry and Molecular Imaging
Summary of the Application
The compound “4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid” has been used in the field of biochemistry, specifically in molecular imaging . It has been used as a chelator in the development of molecular imaging agents targeting Bradykinin B1 and B2 receptors .
Methods of Application
The compound is used as a chelator in the synthesis of a conjugated peptide (CTPA-HOE140). The peptide retains high affinity to B2R (8.03 nM vs. 1.07 nM for the unmodified peptide) .
Results or Outcomes
The conjugated peptide (CTPA-HOE140) has been shown to retain high affinity to B2R, making it a potential candidate for use in molecular imaging .
Application in Inorganic Chemistry
Summary of the Application
The compound “4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid” has been used in the field of inorganic chemistry . It has been studied for its complexing properties towards selected metal ions .
Methods of Application
The compound was synthesized and its complexing properties towards selected metal ions were studied potentiometrically .
Results or Outcomes
The compound forms a very stable complex with copper (ii) (logβ (CuL) = 27.34), indicating a high selectivity .
Application in Antibody Labeling
Summary of the Application
The compound “4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid” has been used in the field of biochemistry for antibody labeling .
Methods of Application
The compound is used as a bifunctional macrocycle for labeling antibodies with copper-67 .
Application in Organic Synthesis
Summary of the Application
While not directly related to “4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid”, a similar compound “4-(4-Methylpiperazinomethyl)benzoic Acid” has been used in organic synthesis .
Methods of Application
The specific methods of application are not detailed in the source. However, it’s likely that the compound is used as a reagent or intermediate in the synthesis of other organic compounds .
Application in Molecular Imaging
Summary of the Application
The compound “4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid” has been used in the field of molecular imaging . It has been used as a chelator in the development of molecular imaging agents targeting Bradykinin B1 and B2 receptors .
Results or Outcomes
Application in Organic Synthesis
Summary of the Application
While not directly related to “4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid”, a similar compound “4-(4-Methylpiperazinomethyl)benzoic Acid, Dihydrochloride” has been used in organic synthesis .
Propriétés
IUPAC Name |
4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O2/c23-18(24)17-5-3-16(4-6-17)15-22-13-2-9-20-11-10-19-7-1-8-21-12-14-22/h3-6,19-21H,1-2,7-15H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOGICAFJFPMNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80147987 | |
| Record name | 4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid | |
CAS RN |
107265-48-5 | |
| Record name | 4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107265485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80147987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


